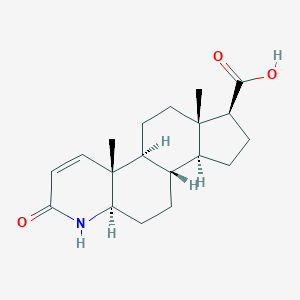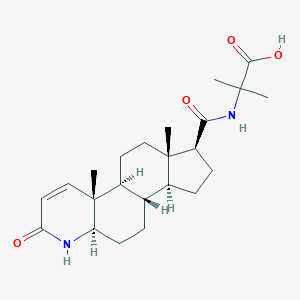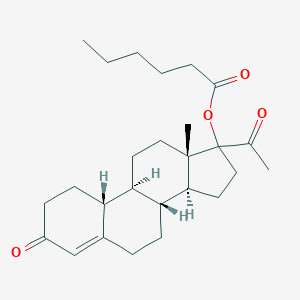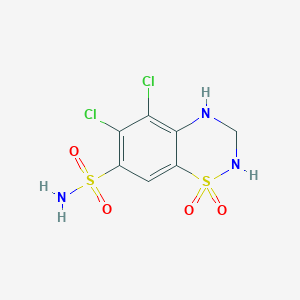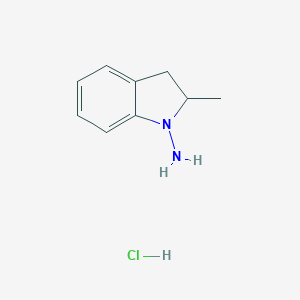
2-Methylindolin-1-amine hydrochloride
Übersicht
Beschreibung
2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 . It is also known by other names such as 1-Amino-2-methylindoline hydrochloride and 2,3-Dihydro-2-methyl-1H-indol-1-amine Hydrochloride . This compound is a synthetic intermediate of Indapamide, a thiazide-like diuretic .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9 (8)11 (7)10;/h2-5,7H,6,10H2,1H3;1H . Its canonical SMILES representation is CC1CC2=CC=CC=C2N1N.Cl . Physical And Chemical Properties Analysis
The molecular weight of this compound is 184.66 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction Mechanisms
2-Methylindolin-1-amine hydrochloride has been studied in electrochemical processes. Research by Jacob, Moinet, and Tallec (1982) explored its role in the electrochemical reduction of N-nitrosamines in acidic media, highlighting its transformation into secondary amines and hydrazines (Jacob, Moinet, & Tallec, 1982).
Synthesis of Heterocyclic Derivatives
Peyrot et al. (2001) described the use of 1-amino-2-methylindoline, a precursor of this compound, in synthesizing antihypertension drugs. They explored its reactions leading to various heterocyclic derivatives, providing insights into the synthesis and characterization of these compounds (Peyrot et al., 2001).
Kinetics in Raschig Process
Elkhatib et al. (2002) investigated the synthesis of 1-amino-2-methylindoline by the Raschig process, focusing on the kinetics of its oxidation. Their study is crucial for understanding the efficiency and limitations of this process in producing 1-amino-2-methylindoline (Elkhatib, Duriche, Peyrot, Metz, & Delalu, 2002).
Catalytic Applications
Yi and Lee (2009) demonstrated the catalytic potential of a tetranuclear ruthenium-mu-oxo-mu-hydroxo-hydride complex in the dehydrogenation of amines and carbonyl compounds, including 2-methylindoline. Their research contributes to the understanding of catalytic mechanisms and their efficiency in organic synthesis (Yi & Lee, 2009).
Pharmaceutical Synthesis
1-Amino-2-methylindoline, related to this compound, has been utilized in the synthesis of various pharmaceutical compounds. Its applications in creating drugs and bioactive compounds are significant in medicinal chemistry (Turnpenny, Hyman, & Chemler, 2012).
Wirkmechanismus
Target of Action
2-Methylindolin-1-amine hydrochloride is a synthetic intermediate of Indapamide , a thiazide-like diuretic. The primary target of this compound is likely to be similar to that of Indapamide, which primarily targets the kidneys to increase the excretion of sodium and chloride ions .
Mode of Action
Indapamide inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid in the blood vessels .
Biochemical Pathways
As an intermediate of indapamide, it is likely involved in the regulation of ion transport in the kidneys .
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
As an intermediate of indapamide, it may contribute to the diuretic and antihypertensive effects of the drug .
Biochemische Analyse
Biochemical Properties
2-Methylindolin-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in the synthesis of indapamide. The compound’s amino and methyl functional groups allow it to participate in reactions that introduce these moieties into different molecules . Additionally, it has been studied for its potential use in pharmaceuticals and dyes due to its unique chemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular behavior . Moreover, its role in the synthesis of indapamide suggests that it may have diuretic effects at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s amino group allows it to form hydrogen bonds with target molecules, facilitating its role in biochemical reactions . This interaction is crucial for its function as an intermediate in the synthesis of indapamide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere at -20°C, but its stability may decrease at higher temperatures . Long-term studies have shown that it can degrade over time, leading to a reduction in its efficacy. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects. At higher doses, it can cause toxicity and adverse effects, including changes in blood pressure and renal function . These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing its use in pharmaceutical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites of action .
Eigenschaften
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-47-2, 102789-79-7 | |
| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindolin-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







